Ursodeoxycholate sodium

Vue d'ensemble

Description

Ursodeoxycholate sodium, also known as UDCA Na, is a secondary bile acid. It is produced in humans and most other species from metabolism by intestinal bacteria . It is used to treat gastrointestinal diseases, lipid metabolism disorders, and to maintain intestinal barrier integrity .

Synthesis Analysis

Ursodeoxycholic acid (UDCA) has low oral bioavailability and pH-dependent solubility and permeability. To overcome these limitations, a pH-modified extended-release formulation of UDCA was developed using Na2CO3 as the alkalizing agent and hydroxypropyl methylcellulose (HPMC) as the release-modifying agent .Molecular Structure Analysis

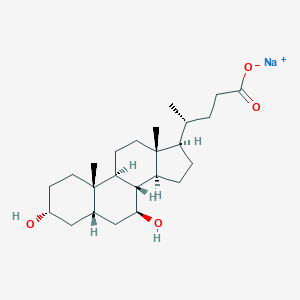

The molecular formula of Ursodeoxycholate sodium is C24H39NaO4 . It is a C7 epimer of chenodeoxycholic acid, one of the two primary human bile acids .Chemical Reactions Analysis

Ursodeoxycholate (UDCA) has low oral bioavailability and pH-dependent solubility and permeability. A pH-modified extended-release formulation of UDCA was developed using Na2CO3 as the alkalizing agent and hydroxypropyl methylcellulose (HPMC) as the release-modifying agent .Physical And Chemical Properties Analysis

The molecular weight of Ursodeoxycholate sodium is 414.55 . It is soluble in DMSO at 90 mg/mL .Applications De Recherche Scientifique

Enhancing Dissolution and Oral Bioavailability

UDCA has low oral bioavailability and pH-dependent solubility and permeability . To overcome these challenges, researchers have developed a pH-modified extended-release formulation of UDCA using Na2CO3 as the alkalizing agent and hydroxypropyl methylcellulose (HPMC) as the release-modifying agent . This formulation significantly increased the oral bioavailability of UDCA by 251% in rats .

Treatment of Jaundice

UDCA, an endogenous hydrophilic bile salt abundant in bear bile, has been used as a traditional medicine to treat jaundice . The therapeutic efficacy of UDCA was demonstrated for the first time in clinical trials in patients with primary biliary cholangitis .

Formulation and Characterization of UDCA Nanosuspension

UDCA is a therapeutic agent used for the treatment of cholestatic hepatobiliary diseases in pediatric patients . However, it presents high lipophilicity and belongs to Class II of the Biopharmaceutical Classification System (BCS), which exhibits low water solubility and high intestinal permeability, leading to poor oral absorption . To improve the solubility, dissolution, and oral bioavailability of UDCA, researchers have designed and optimized UDCA nanosuspensions using the precipitation-ultrasonication method .

Treatment of Cholestasis

The in vivo relevance of UDCA treatment was investigated in rats with 17α-ethinylestradiol (EE)-induced experimental cholestasis . The treatment involved administering UDCA at a dosage of 100 mg/kg/day, per oral tid for 5 days before cholestasis induction, followed by the same dosing for 5 days .

Mécanisme D'action

Target of Action

Ursodeoxycholate sodium, also known as Ursodeoxycholic acid (UDCA), is a naturally-occurring bile acid . It primarily targets the bile acid pool in the liver . It interacts with G protein-coupled bile acid receptor 5 (TGR5, GPCR19) and farnesoid X receptor (FXR) . These receptors play a crucial role in maintaining liver-gut immune homeostasis and regulating lipid, glucose, and energy metabolism .

Mode of Action

UDCA works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It is less toxic than cholic acid or chenodeoxycholic acid due to its hydrophilicity . UDCA inhibits apoptosis in rat hepatocytes and nonhepatic cells in vitro by modulating mitochondrial membrane perturbation, reducing Bax protein abundance in mitochondria, and inhibiting reactive oxygen species .

Biochemical Pathways

UDCA affects several biochemical pathways. It helps regulate cholesterol by reducing the rate at which the intestine absorbs cholesterol molecules while breaking up micelles containing cholesterol . This leads to the gradual dissolution of cholesterol-rich gallstones . Moreover, UDCA has been shown to inhibit the induction of nitric oxide synthase .

Pharmacokinetics

UDCA has low oral bioavailability and pH-dependent solubility and permeability . To improve its bioavailability, a pH-modified extended-release formulation of UDCA has been developed using Na2CO3 as the alkalizing agent and hydroxypropyl methylcellulose (HPMC) as the release-modifying agent . This formulation significantly increased the area under the curve (AUC) compared to UDCA or the non-extended-release UDCA formulation in rats .

Result of Action

The primary result of UDCA’s action is the treatment of primary biliary cirrhosis (PBC) and the dissolution of gallstones . It is also used to prevent gallstone formation in obese patients experiencing rapid weight loss . It’s worth noting that udca is associated with an increase in hepatocellular carcinoma in pbc, especially when it fails to achieve a biochemical response .

Action Environment

The action of UDCA is influenced by environmental factors such as pH. Its solubility and permeability are pH-dependent . Therefore, modifications to its formulation, such as the addition of an alkalizing agent, can enhance its efficacy .

Safety and Hazards

Propriétés

IUPAC Name |

sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFRNBJHDMUMBL-FUXQPCDDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ursodeoxycholate sodium | |

CAS RN |

2898-95-5, 103767-93-7 | |

| Record name | Ursodeoxycholic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursodeoxycholate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103767937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2898-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URSODEOXYCHOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU915YJNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the effect of Ursodeoxycholate Sodium on liver cells?

A1: The research paper demonstrates that Ursodeoxycholate Sodium stimulates the proliferation, or growth, of liver cells (hepatocytes) in laboratory settings []. This effect was observed in both quiescent (inactive) and primed (prepared for growth) hepatocytes isolated from rats. Interestingly, the study found that UDC enhanced the effects of other growth-promoting factors like Epidermal Growth Factor (EGF) and normal rat serum. This suggests that UDC may have a synergistic effect with other growth factors in promoting liver cell proliferation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.